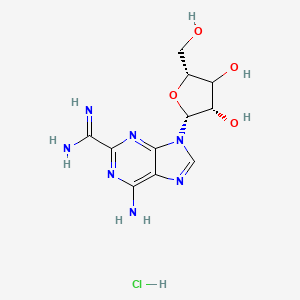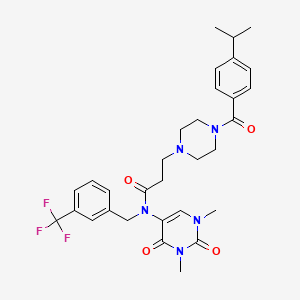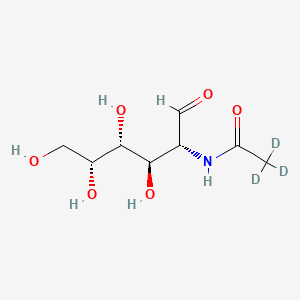
D-N-Acetylgalactosamine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-N-Acetylgalactosamine-d3 is a deuterated form of N-acetylgalactosamine, an amino sugar derivative of galactose. This compound is significant in various biological processes, including intercellular communication and protein glycosylation. It is commonly used in scientific research due to its unique properties and applications in fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-N-Acetylgalactosamine-d3 typically involves the deuteration of N-acetylgalactosamine. This process can be achieved through standard solid-phase oligonucleotide synthesis methods, where deuterium is introduced at specific positions in the molecule . The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and techniques to ensure high yield and purity of the final product. The production methods are optimized to meet the demands of various research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: D-N-Acetylgalactosamine-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications in research and industry .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogenated compounds. The reaction conditions vary depending on the desired product and application .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives that are used in scientific research. These derivatives are essential for studying the biological and chemical properties of the compound and its applications .
Wissenschaftliche Forschungsanwendungen
D-N-Acetylgalactosamine-d3 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it plays a crucial role in studying glycosylation processes and intercellular communication. In medicine, it is used in the development of therapeutic agents and diagnostic tools. Additionally, it has industrial applications in the production of specialized chemicals and materials .
Wirkmechanismus
The mechanism of action of D-N-Acetylgalactosamine-d3 involves its interaction with specific molecular targets and pathways. It binds to asialoglycoprotein receptors on hepatocytes, facilitating the delivery of therapeutic agents to the liver. This interaction is crucial for the targeted delivery of oligonucleotide therapeutics and other drugs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to D-N-Acetylgalactosamine-d3 include N-acetylglucosamine, galactosamine, and other amino sugar derivatives. These compounds share similar structural features and biological functions .
Uniqueness: this compound is unique due to its deuterated form, which provides enhanced stability and distinct properties compared to its non-deuterated counterparts. This uniqueness makes it valuable in various research and industrial applications, particularly in the development of targeted therapies and diagnostic tools .
Eigenschaften
Molekularformel |
C8H15NO6 |
|---|---|
Molekulargewicht |
224.23 g/mol |
IUPAC-Name |
2,2,2-trideuterio-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8-/m0/s1/i1D3 |
InChI-Schlüssel |
MBLBDJOUHNCFQT-CFYKQGNLSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O |
Kanonische SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







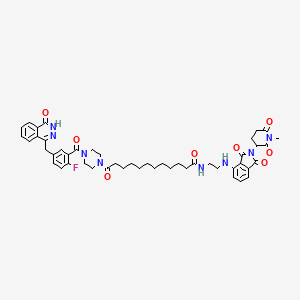

![[(2R,4S,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399837.png)

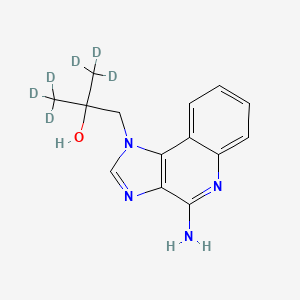
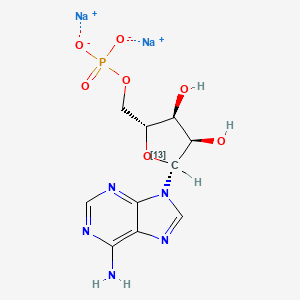
![9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12399851.png)
